Zirconium boride

説明

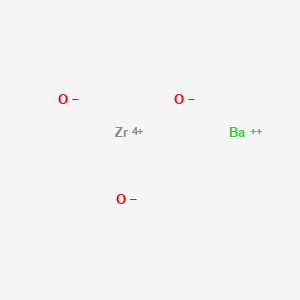

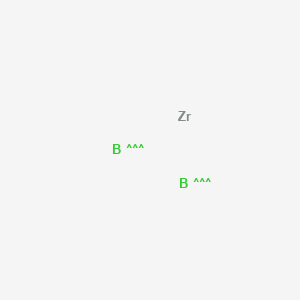

Zirconium Diboride, denoted by the chemical formula ZrB2, is an ultra-high temperature ceramic (UHTC) material that is renowned for its exceptional properties . Classified as a transition metal boride, it contains zirconium, a transition metal, and boron, a metalloid element .

Molecular Structure Analysis

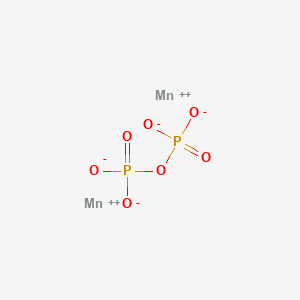

ZrB2 is hexagonal omega structure structured and crystallizes in the hexagonal P6/mmm space group . The structure is three-dimensional. Zr is bonded to twelve equivalent B atoms to form a mixture of edge and face-sharing ZrB12 cuboctahedra .

Chemical Reactions Analysis

Zirconium and its compounds have unique physicochemical properties that account for their application in engineering and science . Spectroscopic techniques of zirconium determination including molecular and atomic spectrometry, X-ray fluorescence analysis, and electrochemical and activation methods are described .

Physical And Chemical Properties Analysis

ZrB2 is known for its impressive hardness, ranking among the hardest known materials on the planet . It also boasts a high melting point of about 3245°C, making it an excellent choice for high-temperature applications . ZrB2 is a good thermal conductor, a property uncommon among ceramics . Unlike most ceramics, ZrB2 displays good electrical conductivity . Zirconium Diboride is chemically stable and has a considerable resistance to oxidation, even at elevated temperatures .

科学的研究の応用

Aerospace Industry

Zirconium diboride is a component of advanced ultrahigh temperature ZrB2–SiC ceramics (UHTC) used in supersonic aircrafts and gas turbine assemblies . The aerospace industry values ZrB2 for its high melting point and thermal shock resistance, which are critical for components exposed to extreme conditions, such as the leading edges of hypersonic vehicles or rocket nozzles .

Nuclear Industry

Zirconium Diboride’s neutron absorption capabilities make it ideal for use in control rods in nuclear reactors .

Cutting Tools

Owing to its extreme hardness, ZrB2 is often used in the manufacture of high-performance cutting and drilling tools .

High-Temperature Electrode Materials

Zirconium diboride is one of the most promising candidates for preparing thermal protection materials and high temperature electrode materials .

Molten Metal Crucibles

Zirconium diboride resists the action of a lot of molten metals and alloys. This allows using zirconium diboride in making crucibles for vacuum evaporation of metals .

Wear-Resistant and Smooth Solid Materials

Zirconium diboride can be used as wear-resistant and smooth solid materials .

Temperature Thermocouple Protection Tubes

Zirconium diboride is suitable for use as a surface for rolling bearing balls and can be used in temperature thermocouple protection tubes .

Research and Development

In recent years, research efforts have focused on optimizing the properties of Zirconium Diboride. Various composite materials incorporating ZrB2 have been explored to enhance its capabilities even further .

Each of these applications leverages the unique properties of Zirconium Diboride, such as its high melting point, impressive hardness, good thermal and electrical conductivity, and chemical stability .

作用機序

Target of Action

Zirconium boride, specifically Zirconium diboride (ZrB2), is an ultra-high temperature ceramic (UHTC) material . It is classified as a transition metal boride, containing zirconium, a transition metal, and boron, a metalloid element . Its primary targets are high-temperature applications due to its impressive hardness, high melting point, and thermal conductivity .

Mode of Action

Zirconium diboride exhibits its action through its strong covalent bonding and high density . It has a hexagonal crystal structure and gains its high-temperature mechanical stability from the high atomic defect energies . This means that the concentration of defects will remain low, even at high temperatures, preventing failure of the material .

Biochemical Pathways

Zirconium boride doesn’t directly interact with biological systems or biochemical pathways. Instead, it’s used in various industrial applications due to its unique physical and chemical properties. For instance, it’s used in electrocatalysis, where it provides great opportunities for the development of advanced catalysts with superior activity and stability .

Result of Action

The result of Zirconium boride’s action is largely dependent on its application. For example, in aerospace applications, its high melting point and thermal shock resistance make it suitable for components exposed to extreme conditions, such as the leading edges of hypersonic vehicles or rocket propulsion systems . In the nuclear industry, its neutron absorption capabilities make it ideal for use in control rods in nuclear reactors .

Action Environment

The action of Zirconium boride is influenced by environmental factors such as temperature and pressure. For instance, the synthesis of ZrB2 is carried out via reaction of ZrO2 nanoparticles with amorphous boron at 1200 °C under argon atmosphere . Also, its resistance to oxidation can be enhanced by adding elements such as silicon carbide (SiC), which creates a protective oxide layer .

将来の方向性

Research efforts have focused on optimizing the properties of Zirconium Diboride . Various composite materials incorporating ZrB2 have been explored to enhance its capabilities even further . A promising application of zirconium and hafnium diborides is additives to boron carbide ceramics . High-entropy ceramics can be transformative for several applications, but the development of this class of materials is limited by costly and time-consuming experimental processes .

特性

InChI |

InChI=1S/2B.Zr | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZIXVXBCBBRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrB2, B2Zr | |

| Record name | zirconium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Hawley] Powder; [MSDSonline] | |

| Record name | Zirconium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12045-64-6 | |

| Record name | Zirconium diboride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium boride (ZrB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is the molecular formula and weight of Zirconium Boride?

A1: The molecular formula of Zirconium Boride is ZrB2. Its molecular weight is 112.85 g/mol.

Q2: What are the key properties of Zirconium Boride?

A2: Zirconium Boride is characterized by:

- High melting point: Above 3000°C []

- High hardness: [, , , , ]

- Excellent thermal conductivity: [, , , ]

- Good electrical conductivity: [, , , ]

- Strong corrosion resistance: [, , ]

- Low density: [, ]

Q3: How does the presence of additives like Silicon Carbide (SiC) affect the properties of Zirconium Boride?

A3: Adding SiC to ZrB2 can improve its fracture toughness and bending strength while reducing the sintering temperature required for its production. [, , ] This is significant because it allows for the creation of ZrB2-SiC composites with improved mechanical properties. [, , ]

Q4: How does the microstructure of Zirconium Boride affect its properties?

A4: The microstructure of ZrB2, particularly the grain size and distribution, significantly influences its mechanical properties. For instance, a uniform microstructure with fine grain size generally leads to enhanced mechanical properties, including higher fracture toughness and bending strength. []

Q5: How does Zirconium Boride behave at high temperatures?

A6: ZrB2 maintains its structural integrity and exhibits excellent mechanical properties even at extremely high temperatures, making it suitable for applications in extreme environments. [, ] For example, studies have shown its potential for use in gas turbine blades operating at temperatures around 1600°F. []

Q6: What are the main applications of Zirconium Boride?

A6: ZrB2 is utilized in a variety of applications:

- Aerospace: Hypersonic vehicles and rocket propulsion systems [, , ]

- Nuclear reactors: Control rods and other high-temperature components [, ]

- Cutting tools: For machining hard materials due to its high hardness and wear resistance [, ]

- Electrodes: Inert anodes for aluminum electrolysis [, ]

- High-temperature heating elements: Due to its excellent electrical and thermal conductivity []

Q7: Can Zirconium Boride be used in composite materials?

A9: Yes, ZrB2 is often combined with other materials like SiC to form composites with enhanced properties. These composites, such as ZrB2-SiC, leverage the individual strengths of each component, leading to improved mechanical properties, including higher fracture toughness, compared to pure ZrB2. [, , ]

Q8: What are the common synthesis methods for Zirconium Boride?

A8: Various methods are employed to synthesize ZrB2 powder:

- Direct synthesis from elements: Reacting zirconium and boron at high temperatures []

- Reduction of Zirconium Oxide (ZrO2): Using reducing agents like boron carbide or magnesium [, ]

- Sol-gel methods: Using liquid precursors followed by heat treatment []

- Chemical Vapor Deposition (CVD): Depositing thin films of ZrB2 from gaseous precursors [, ]

Q9: What is the role of Magnesium Oxide (MgO) in the sintering of Zirconium Boride?

A11: MgO acts as a sintering aid, effectively reducing the sintering temperature required to achieve a dense and well-bonded ZrB2 ceramic. [] This is crucial because lower sintering temperatures translate to reduced energy consumption and production costs.

Q10: How does the choice of boron source impact the synthesis of ZrB2?

A12: The selection of the boron source directly influences the reaction pathway and the final product characteristics. For example, using boron carbide as a boron source may result in the formation of ZrB2 with a different morphology and purity compared to using borax or boron sludge. []

Q11: How can the particle size of ZrB2 powder be controlled during synthesis?

A13: Controlling the synthesis parameters, such as temperature, reaction time, and precursor concentrations, allows for tailoring the particle size of ZrB2 powder. Techniques like high-frequency plasma synthesis offer precise control over these parameters, enabling the production of superfine ZrB2 particles with good dispersibility. []

Q12: Can Zirconium Boride be used as a saturable absorber in laser technology?

A14: Yes, ZrB12 demonstrates potential as a saturable absorber in high-power Q-switched fiber lasers. [] Its high laser damage threshold of 132 mJ/cm2 makes it suitable for handling high energy pulses. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。